![molecular formula C10H14ClN B8080113 (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine](/img/structure/B8080113.png)
(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine
Overview
Description
(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
GABA Receptor Antagonism : The compound 2-(4-Chlorophenyl)-3-nitropropan-1-amine, which is closely related to (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine, acts as a specific agonist of GABA and the GABAB receptor. This compound has about half the activity of racemic baclofen at the isolated guinea pig ileum, indicating its potential use in neuroscience and pharmacology research (Abbenante, Hughes, & Prager, 1994).
Potential Psychotomimetic Potency : Another study evaluated the psychotomimetic potency of related amines using the rabbit hyperthermia assay. This research is significant for understanding the psychopharmacological effects of such compounds (Jacob, Anderson, Meshul, Shulgin, & Castagnoli, 1977).
Chemical Reactions and Kinetics : The reaction kinetics of O-aryl S-aryl dithiocarbonates with secondary alicyclic amines, involving compounds like O-(4-chlorophenyl) S-aryl dithiocarbonates, are studied for their mechanistic insights. This can be crucial for understanding the reaction pathways in organic chemistry (Castro, Gazitúa, & Santos, 2011).
Monoamine Oxidase B Inactivation : Research on compounds such as 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone, which bear structural similarities, have shown that N-methylation transforms reversible inhibitors of monoamine oxidase B (MAO-B) into irreversible inhibitors. This has implications in the development of MAO-B inhibitors, potentially useful in treating neurological disorders (Ding & Silverman, 1993).
Corrosion Inhibition : A study on amine derivative compounds for corrosion inhibition on mild steel in acidic medium included compounds like 2-{[(3-chlorophenyl)amino]methyl}phenol. These findings are valuable in materials science for developing effective corrosion inhibitors (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHEXRERGCTPN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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